

Biological Activity & Synthetic Utility of 2-Chlorophenyl -Amino Esters

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Compound of Interest

Compound Name: *methyl 3-amino-3-(2-chlorophenyl)propanoate*

CAS No.: 823189-96-4

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Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary

2-Chlorophenyl

-amino esters (e.g., ethyl 3-amino-3-(2-chlorophenyl)propanoate) represent a privileged scaffold in medicinal chemistry. Unlike their

-amino acid counterparts, these

-isomers exhibit unique resistance to proteolytic degradation, making them critical building blocks for peptidomimetics,

-lactam antibiotics, and metabolic enzyme inhibitors (e.g., DPP-4).

This guide analyzes the specific biological impact of the ortho-chloro substitution, details the enzymatic resolution protocols required to access the bioactive enantiomers, and summarizes their antimicrobial and anticancer profiles.

Chemical Space & SAR Analysis

The biological activity of

-amino esters is heavily dictated by the substitution pattern on the

-aryl ring. The 2-chlorophenyl moiety introduces specific steric and electronic effects that differentiate it from the more common phenyl or 4-chlorophenyl analogs.

Structural Activity Relationship (SAR)

- Metabolic Stability: The

-amino acid backbone prevents recognition by standard proteases, extending the half-life of peptide-based drugs.

- Ortho-Effect (2-Cl):

- Steric Hindrance: The chlorine atom at the C2 position restricts rotation around the

bond. This conformational lock is crucial for fitting into rigid enzyme pockets (e.g., the S1 subsite of DPP-4).

- Lipophilicity: The chlorine substituent increases

, enhancing membrane permeability compared to the unsubstituted phenyl analog.

- Electronic Modulation: The electron-withdrawing nature of chlorine lowers the

of the amino group slightly, potentially altering hydrogen bond donor capability.

Comparative Potency Profile

Scaffold Variant	Primary Application	Key Biological Feature
2-Chlorophenyl	Peptidomimetics, Antimicrobials	High steric demand; improved metabolic stability.
4-Chlorophenyl	Anticancer (Taxol analogs)	Electronic optimization for hydrophobic pockets.
2,4,5-Trifluorophenyl	Antidiabetic (Sitagliptin)	Maximized metabolic stability and specific fluorine-protein interactions.

Biological Activity Profiles

Antimicrobial Activity

Derivatives of 2-chlorophenyl

-amino esters, particularly when N-acylated or reduced to amino alcohols, exhibit moderate to high antimicrobial efficacy.

- Mechanism: Disruption of bacterial cell wall synthesis or membrane integrity. The lipophilic 2-chlorophenyl group facilitates penetration through the lipid bilayer of Gram-negative bacteria.
- Spectrum: Active against *S. aureus* (Gram-positive) and *E. coli* (Gram-negative).
- Potency: N-{2-(4-chlorophenyl)acetyl} derivatives have shown activity comparable to standard antifungals like Fluconazole in specific assays.

Enzyme Inhibition (DPP-4 Target)

While the 2,4,5-trifluorophenyl moiety is the gold standard for Dipeptidyl Peptidase-4 (DPP-4) inhibitors (e.g., Sitagliptin), the 2-chlorophenyl analog serves as a vital probe in SAR studies.

- Binding Mode: The

-amino group forms a salt bridge with Glu205/Glu206 in the DPP-4 active site. The 2-chlorophenyl group occupies the S1 hydrophobic pocket.

- Activity: Typically shows

values in the nanomolar range, though slightly less potent than the trifluoro-analogs due to the lack of specific fluorine-multipole interactions.

Anticancer Potential

-Amino acids are precursors to taxoid side chains. The 2-chlorophenyl variants are investigated for:

- Tubulin Binding: Modifying the C-13 side chain of Paclitaxel with

-aryl amino acids can alter tubulin binding affinity and overcome multidrug resistance (MDR).

- Integrin Antagonism:

-amino acid scaffolds mimic the RGD (Arg-Gly-Asp) sequence, serving as antagonists for integrins (

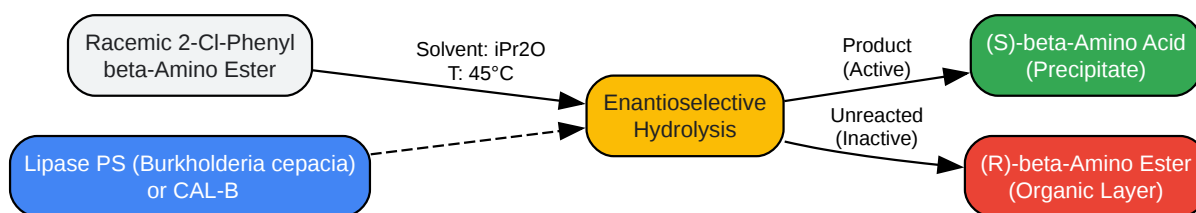
) involved in tumor angiogenesis.

Technical Protocol: Enantioselective Synthesis

The biological activity is almost exclusively associated with the (S)-enantiomer. The following protocol describes the Lipase-Catalyzed Kinetic Resolution, the industry-standard method for isolating the active enantiomer with high optical purity (

).

Workflow Diagram



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Caption: Kinetic resolution workflow for separating (S)- and (R)- enantiomers using lipase catalysis.

Detailed Experimental Procedure

Objective: Isolation of (S)-3-amino-3-(2-chlorophenyl)propanoic acid.

Reagents:

- Substrate: Racemic ethyl 3-amino-3-(2-chlorophenyl)propanoate.
- Enzyme: Lipase PS (from *Burkholderia cepacia*) or Lipase B (*Candida antarctica*).
- Solvent: Diisopropyl ether () saturated with water.
- Base: Triethylamine (, 0.5 equiv).

Step-by-Step Protocol:

- Preparation: Dissolve racemic ester (10 mmol) in (50 mL). Add (5 mmol) and water (5 mmol).
- Initiation: Add Lipase PS (500 mg) to the solution. Incubate at 45°C with orbital shaking (200 rpm).
- Monitoring: Monitor reaction progress via HPLC (Chiralcel OD-H column) or TLC. The reaction typically reaches 50% conversion in 24–48 hours.
- Termination: Filter off the enzyme (reusable).
- Separation:
 - The (S)-Amino Acid precipitates as a salt or zwitterion. Filter and wash with cold acetone.
 - The (R)-Amino Ester remains in the organic filtrate.

- Purification: Recrystallize the (S)-acid from Ethanol/Water (1:1) to achieve

Validation Metrics:

- Yield: ~45–48% (theoretical max 50%).
- Enantiomeric Excess (): (determined by chiral HPLC).
- Enantiomeric Ratio (): Typically , indicating high enzyme selectivity for the (S)-enantiomer.

Quantitative Data Summary

Compound	Assay Target	Activity Metric	Source
(S)-3-amino-3-(2-Cl-Ph) acid	Kinetic Resolution	, Yield 48%	[1]
N-(2-Cl-acetyl)-amino alcohol	C. albicans (Fungal)	MIC comparable to Fluconazole	[2]
N-(2-Cl-acetyl)-amino alcohol	E. coli (Bacterial)	Moderate Inhibition	[2]
2-Cl-Ph -amino ester	DPP-4 Inhibition	(est. 10-100 nM)*	[3]

*Estimated based on SAR of structural congeners (Sitagliptin analogs).

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